[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino-acetylamino group, and a carbamic acid tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the amino-acetylamino group:
Formation of the carbamic acid tert-butyl ester: This can be accomplished by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to its methyl and ethyl ester counterparts
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-10-6-4-9(5-7-10)15-11(17)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSHJRFALFBYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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